![molecular formula C14H20N2O2 B1414812 2-Ethoxy-5-(piperidine-1-carbonyl)aniline CAS No. 1071395-78-2](/img/structure/B1414812.png)
2-Ethoxy-5-(piperidine-1-carbonyl)aniline
Overview
Description
2-Ethoxy-5-(piperidine-1-carbonyl)aniline (2-EPCA) is a derivative of aniline and is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is a versatile compound with a wide range of applications in the laboratory. 2-EPCA has been studied extensively in the scientific community and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Electrocatalytic Methoxylation
- The anodic methoxylation of piperidine derivatives, including those with N-acyl and N-sulfonyl groups, has been explored using cyclic voltammetry and performed at various anodes. This process is relevant to understanding the electrochemical behavior of compounds like 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (Golub & Becker, 2015).
Synthesis of N-Phenyl-Substituted Piperidines
- Catalytic reduction of nitrobenzene in the presence of oxoaldehydes has been employed for synthesizing N-Phenyl-substituted pyrrolidines and piperidines. This includes methods extended to the synthesis of fused N-phenylazabicyclics (Bunce, Herron, Lewis, & Kotturi, 2003).
Carbonylation with Carbon Monoxide
- Piperidine and ethanolamine have been studied for carbonylation with carbon monoxide in the presence of divalent copper salts. This research offers insights into the carbonylation reactions involving piperidine derivatives (Nefedov, Sergeeva, Klusova, Sevost'yanova, & Éidus, 1973).
Catalyzed Synthesis of Piperidine Derivatives
- The synthesis of functionalized piperidine derivatives has been achieved using acidic ionic liquids as catalysts. This one-pot, pseudo five-component, diastereoselective synthesis is highly relevant for producing various piperidine-related compounds (Shaterian & Azizi, 2013).
Synthesis of Protected Glycosyl Donor
- The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl group has been used for protecting hydroxyl groups in the synthesis of glycosyl donors, demonstrating the utility of ethoxy carbonyl groups in complex organic syntheses (Spjut, Qian, & Elofsson, 2010).
properties
IUPAC Name |
(3-amino-4-ethoxyphenyl)-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-13-7-6-11(10-12(13)15)14(17)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIPSYQWRNDAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-(piperidine-1-carbonyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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